molecular formula C28H26FN3O2 B2452621 4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-[(4-methoxyphenyl)methyl]benzamide CAS No. 865658-52-2

4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-[(4-methoxyphenyl)methyl]benzamide

Cat. No.: B2452621
CAS No.: 865658-52-2
M. Wt: 455.533
InChI Key: UQCGNHNHQUOKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of indole . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This makes them of interest to researchers for the synthesis of a variety of indole derivatives .


Synthesis Analysis

The synthesis of benzamide derivatives, which this compound is a part of, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that indole derivatives can undergo a variety of reactions due to the presence of the indole nucleus .

Scientific Research Applications

Molecular Structure and Synthesis

  • The molecular structure and synthesis of closely related benzamides, including variants with different substituents on the benzamide ring, have been explored. These compounds, including N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-fluorobenzamide, exhibit various molecular conformations and modes of supramolecular aggregation. This highlights the diverse structural possibilities within similar compounds (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Chemical Modifications for Enhanced Properties

  • Structural modifications of similar molecules have been undertaken to improve their pharmacokinetic and toxicological characteristics. For instance, 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide was developed with enhanced bioavailability and a better toxicological profile compared to its predecessors (Mano et al., 2004).

X-ray Diffraction and Theoretical Studies

  • The structure of novel benzamides, like 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, has been analyzed using X-ray single crystal diffraction technique, IR spectroscopy, and quantum chemical computation, providing insights into their molecular geometry, electronic, and thermodynamic properties (Demir et al., 2015).

Microwave-Assisted Synthesis

  • An efficient approach for the regioselective synthesis of similar compounds, like 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, has been developed using microwave-assisted Fries rearrangement. These methods contribute to the advancement of chemical synthesis techniques (Moreno-Fuquen et al., 2019).

Radiotracer Development

  • The feasibility of nucleophilic displacement in the synthesis of radiotracers, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrates the potential application of similar benzamides in medical imaging, particularly in positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Gastrokinetic Activity

  • Certain benzamide derivatives exhibit potent in vivo gastrokinetic activity, as demonstrated by their effects on gastric emptying in animal models. This suggests potential therapeutic applications in gastrointestinal disorders (Kato et al., 1992).

Future Directions

Given the diverse biological activities of indole derivatives , there is immeasurable potential to be explored for newer therapeutic possibilities. This compound, as a derivative of indole, could be part of this exploration.

Properties

IUPAC Name

4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O2/c1-34-22-16-10-19(11-17-22)18-30-28(33)20-12-14-21(15-13-20)32-27(23-6-2-4-8-25(23)29)24-7-3-5-9-26(24)31-32/h2,4,6,8,10-17H,3,5,7,9,18H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCGNHNHQUOKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=C4CCCCC4=N3)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.